Methyl 2,3-dihydro-1,5-dimethyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylate
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Overview
Description
Methyl 2,3-dihydro-1,5-dimethyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylate is a complex heterocyclic compound It features an imidazo-pyridine core, which is a significant structural motif in medicinal chemistry due to its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dihydro-1,5-dimethyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted pyridine with a thioamide in the presence of a base can yield the desired imidazo-pyridine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dihydro-1,5-dimethyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
Methyl 2,3-dihydro-1,5-dimethyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 2,3-dihydro-1,5-dimethyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo-pyridine derivatives, such as:
- 2,3-dihydro-1,5-dimethyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine
- 1,5-dimethyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylate .
Uniqueness
Methyl 2,3-dihydro-1,5-dimethyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group, which can influence its reactivity and biological activity .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H15N3O2S |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
methyl 1,5-dimethyl-3-phenyl-2-sulfanylideneimidazo[4,5-b]pyridine-7-carboxylate |
InChI |
InChI=1S/C16H15N3O2S/c1-10-9-12(15(20)21-3)13-14(17-10)19(16(22)18(13)2)11-7-5-4-6-8-11/h4-9H,1-3H3 |
InChI Key |
LAYGLKFHSHJYQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=S)N2C)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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